molecular formula C11H15NO2 B8474626 Ethyl 2-(2-methoxyphenyl)acetimidate

Ethyl 2-(2-methoxyphenyl)acetimidate

Cat. No. B8474626
M. Wt: 193.24 g/mol
InChI Key: IVPVMGALYXBWKV-UHFFFAOYSA-N
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Patent
US08536180B2

Procedure details

Into a 500 mL round-bottomed flask was added 2-(2-methoxyphenyl)acetonitrile (50.45 g, 343 mmol) in ethanol (101 mL). HCl (10.42 mL, 343 mmol) gas was bubbled through the suspension for 15 minutes. The HCl bubbler was removed and the reaction was stirred at ambient temperature for 48 hours. The reaction was diluted with 200 mL ether, and the suspension was filtered. The collected solid was washed with ether and dried under vacuum to provide the title compound as the hydrochloride salt. MS (DCI+) m/e 194.0 (M+H)+.
Quantity
50.45 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step One
Name
Quantity
10.42 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]#[N:11].Cl.[CH2:13]([OH:15])[CH3:14]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10](=[NH:11])[O:15][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
50.45 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CC#N
Name
Quantity
101 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
10.42 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The HCl bubbler was removed
ADDITION
Type
ADDITION
Details
The reaction was diluted with 200 mL ether
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
The collected solid was washed with ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)CC(OCC)=N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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